molecular formula C24H29N3O2 B14937824 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B14937824
M. Wt: 391.5 g/mol
InChI Key: OWZQXCYFOZBAJG-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydro-2H-pyran ring and the 2-methylpropyl group distinguishes it from other benzimidazole derivatives, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C24H29N3O2/c1-18(2)17-27-21-11-7-6-10-20(21)26-22(27)16-25-23(28)24(12-14-29-15-13-24)19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3,(H,25,28)

InChI Key

OWZQXCYFOZBAJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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